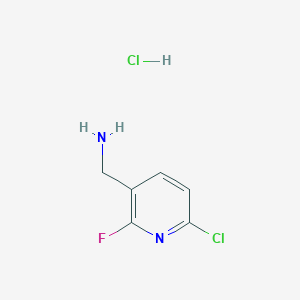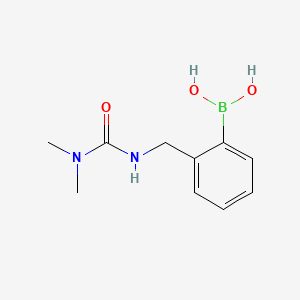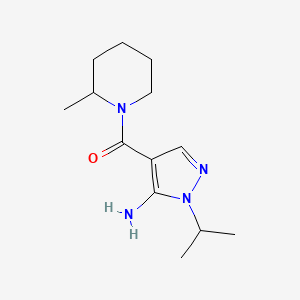![molecular formula C11H17N5 B11748051 [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11748051.png)
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features two pyrazole rings, each substituted with a methyl group, connected via a methylene bridge to an amine group. Pyrazole derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine can be achieved through various synthetic routes. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole with formaldehyde and a secondary amine under acidic conditions. The reaction proceeds via the formation of a methylene bridge, linking the two pyrazole rings to the amine group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkyl halides, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine is used as a building block for the synthesis of more complex heterocyclic compounds
Biology
Biologically, this compound has been studied for its potential pharmacological activities. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicine, this compound and its derivatives are explored for their potential therapeutic applications. They are investigated for their ability to interact with specific biological targets, leading to the development of new drugs.
Industry
Industrially, this compound is used in the production of various chemical products. Its reactivity and versatility make it a valuable intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivative being studied.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
1-methyl-1H-pyrazole: Another pyrazole derivative with a single methyl group.
4-methyl-1H-pyrazole: A pyrazole derivative with a methyl group at the 4-position.
Uniqueness
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine is unique due to its dual pyrazole structure connected via a methylene bridge to an amine group. This configuration provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H17N5 |
|---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(1-methylpyrazol-4-yl)methanamine |
InChI |
InChI=1S/C11H17N5/c1-9-11(8-16(3)14-9)6-12-4-10-5-13-15(2)7-10/h5,7-8,12H,4,6H2,1-3H3 |
InChI Key |
SKNJWDUAJJGPMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNCC2=CN(N=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl [3-amino-1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B11747972.png)
![1-ethyl-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11747975.png)




![1,3-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11748001.png)
![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11748029.png)
![2-[3-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11748032.png)
![4-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}-2-methoxyphenol](/img/structure/B11748037.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11748041.png)
![1-[3-(Ethylthio)-2-pyridyl]ethanone](/img/structure/B11748045.png)

![2-(3-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11748066.png)
